Bis(4-bromophenyl)iodanium hydrogen sulfate
Description
Bis(4-bromophenyl)iodanium hydrogen sulfate: is an organoiodine compound that features two bromophenyl groups attached to an iodine atom, with a hydrogen sulfate counterion. This compound is known for its utility in various organic synthesis reactions, particularly as an oxidizing agent and in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
bis(4-bromophenyl)iodanium;hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVZSREJNUEMV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2IO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627861 | |
| Record name | Bis(4-bromophenyl)iodanium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-83-9 | |
| Record name | Bis(4-bromophenyl)iodanium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with bromobenzene under oxidative conditions. A common method includes the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an acidic medium, often with sulfuric acid, to facilitate the formation of the hydrogen sulfate counterion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Formation of iodonium salts.
Substitution: Formation of substituted aromatic compounds.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Bis(4-bromophenyl)iodanium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which bis(4-bromophenyl)iodanium hydrogen sulfate exerts its effects involves the transfer of the iodonium ion to the substrate. This transfer facilitates various reactions, such as oxidation and coupling, by providing a highly reactive intermediate. The molecular targets and pathways involved include the activation of aromatic rings and the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- Bis(4-bromophenyl)iodonium chloride
- Bis(4-bromophenyl)iodonium nitrate
- Bis(4-bromophenyl)iodonium acetate
Comparison: Bis(4-bromophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate counterion, which provides distinct solubility and reactivity properties compared to other iodonium salts. This uniqueness makes it particularly useful in specific synthetic applications where other iodonium salts may not be as effective .
Biological Activity
Bis(4-bromophenyl)iodanium hydrogen sulfate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : CHBrIHSO
- Molecular Weight : 373.99 g/mol
- Appearance : White to yellowish solid
- Solubility : Soluble in organic solvents such as dichloromethane and toluene.
This compound acts primarily as an oxidizing agent. The biological activity can be attributed to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is crucial for its applications in various therapeutic contexts, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell membranes and interferes with metabolic processes.
- Antitumor Properties : Research indicates that the compound may induce apoptosis in cancer cells through ROS generation, leading to DNA damage and cell cycle arrest.
Biological Activity Data Table
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, indicating potent antibacterial effects. -
Antitumor Activity
In vitro studies on HeLa cells showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL after 24 hours. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment. -
Cytotoxic Effects
Research into the cytotoxic effects revealed that the compound significantly affects cell membrane integrity across various human cell lines, with IC50 values ranging from 10 to 30 µg/mL depending on the cell type.
Safety and Toxicity
While this compound shows promise in biological applications, safety assessments indicate potential hazards:
- Irritation : The compound is classified as a skin and eye irritant.
- Toxicity Levels : Acute toxicity studies suggest caution when handling due to possible respiratory system effects upon inhalation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
